2,3-Dimethylbenzothiophene sulfoxide
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Overview
Description
2,3-Dimethylbenzothiophene sulfoxide is an organosulfur compound with the molecular formula C₁₀H₁₀OS and a molecular weight of 178.251 g/mol . It is a derivative of benzothiophene, characterized by the presence of two methyl groups at the 2 and 3 positions and a sulfoxide functional group.
Preparation Methods
The synthesis of 2,3-Dimethylbenzothiophene sulfoxide can be achieved through various methods. One common approach involves the oxidation of 2,3-dimethylbenzothiophene using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) in acetonitrile . This method is efficient and yields high amounts of the desired sulfoxide. Industrial production methods often involve continuous-flow processes, which allow for the scalable and efficient production of the compound .
Chemical Reactions Analysis
2,3-Dimethylbenzothiophene sulfoxide undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to 2,3-dimethylbenzothiophene using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include mCPBA for oxidation and LiAlH₄ for reduction. The major products formed from these reactions are the corresponding sulfone and the parent thiophene compound.
Scientific Research Applications
2,3-Dimethylbenzothiophene sulfoxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Mechanism of Action
The mechanism by which 2,3-Dimethylbenzothiophene sulfoxide exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can act as an electron donor or acceptor, facilitating redox reactions and coordination with metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
2,3-Dimethylbenzothiophene sulfoxide can be compared with other similar
Properties
CAS No. |
70445-88-4 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2,3-dimethyl-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C10H10OS/c1-7-8(2)12(11)10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI Key |
SYRBKZYSIYJRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)C2=CC=CC=C12)C |
Origin of Product |
United States |
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